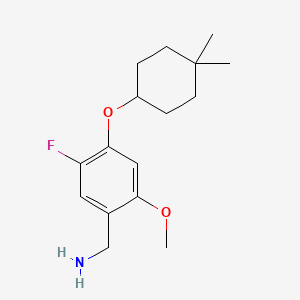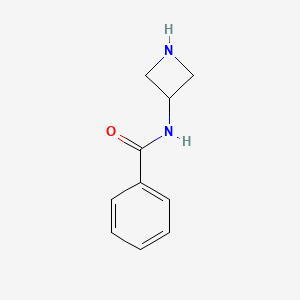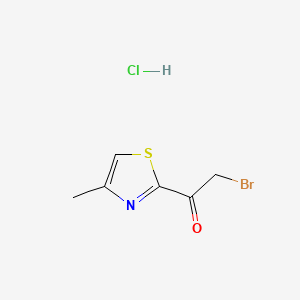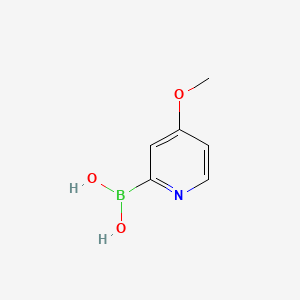
2-Pyridylacetic--d2 Acid-OD DCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyridylacetic–d2 Acid-OD DCl is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine. The molecular formula of 2-Pyridylacetic–d2 Acid-OD DCl is C7H4ClD4NO2, and it has a molecular weight of 177.62.
准备方法
The preparation of 2-Pyridylacetic–d2 Acid-OD DCl involves synthetic routes that typically include the introduction of deuterium into the molecular structure. One common method is the deuteration of 2-pyridylacetic acid using deuterated reagents under controlled conditions. Industrial production methods may involve the use of specialized equipment and techniques to ensure high purity and yield of the deuterated compound .
化学反应分析
2-Pyridylacetic–d2 Acid-OD DCl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
2-Pyridylacetic–d2 Acid-OD DCl has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in various chemical reactions and studies to trace reaction pathways and mechanisms.
Biology: It is used in metabolic studies to understand the behavior of biological systems and the role of specific compounds in metabolic pathways.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of new materials and processes, particularly in the field of stable isotope labeling
作用机制
The mechanism of action of 2-Pyridylacetic–d2 Acid-OD DCl involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and the stability of intermediates, providing valuable insights into reaction mechanisms and pathways. The exact molecular targets and pathways depend on the specific application and context of the research .
相似化合物的比较
2-Pyridylacetic–d2 Acid-OD DCl can be compared with other similar compounds such as:
2-Pyridylacetic acid hydrochloride: This compound is similar in structure but does not contain deuterium. It is used in similar applications but may have different properties and reactivity.
2-Pyridylacetic acid-d6 hydrochloride: This compound contains six deuterium atoms and is used in studies requiring higher levels of deuteration.
3-Pyridylacetic acid hydrochloride: This compound has a different position of the pyridine ring and is used in different types of studies
These comparisons highlight the uniqueness of 2-Pyridylacetic–d2 Acid-OD DCl in terms of its deuterium content and specific applications in scientific research.
属性
CAS 编号 |
1219802-51-3 |
|---|---|
分子式 |
C7H8ClNO2 |
分子量 |
177.62 |
InChI |
InChI=1S/C7H7NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);1H/i5D2;/hD2 |
InChI 键 |
MQVISALTZUNQSK-LFWFLCBASA-N |
SMILES |
C1=CC=NC(=C1)CC(=O)O.Cl |
同义词 |
2-Pyridylacetic--d2 Acid-OD DCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 4-(6-formylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B594235.png)







![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B594246.png)




